Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone

Calcium channel blockade Pain research Cav2.2 N-type channels

Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone (CAS 670272-54-5) is a synthetic small molecule belonging to the N-sulfonylated (2-furoyl)piperazine class, characterized by a furoyl carbonyl, a piperazine core, and a distinctive 4-(4-methylphenyl)phenylsulfonyl (biphenyl) substituent. This scaffold is recognized in medicinal chemistry for its modular design, allowing systematic variation at the sulfonyl position to tune biological activity, as demonstrated in recent antibacterial research where structurally related N-sulfonated (2-furoyl)piperazine derivatives exhibit low minimum inhibitory concentrations and mild hemolytic profiles.

Molecular Formula C22H22N2O4S
Molecular Weight 410.49
CAS No. 670272-54-5
Cat. No. B2413635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone
CAS670272-54-5
Molecular FormulaC22H22N2O4S
Molecular Weight410.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C22H22N2O4S/c1-17-4-6-18(7-5-17)19-8-10-20(11-9-19)29(26,27)24-14-12-23(13-15-24)22(25)21-3-2-16-28-21/h2-11,16H,12-15H2,1H3
InChIKeySMENNTPNDVBOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone (670272-54-5): Structural Identity and Procurement-Relevant Class Context


Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone (CAS 670272-54-5) is a synthetic small molecule belonging to the N-sulfonylated (2-furoyl)piperazine class, characterized by a furoyl carbonyl, a piperazine core, and a distinctive 4-(4-methylphenyl)phenylsulfonyl (biphenyl) substituent [1]. This scaffold is recognized in medicinal chemistry for its modular design, allowing systematic variation at the sulfonyl position to tune biological activity, as demonstrated in recent antibacterial research where structurally related N-sulfonated (2-furoyl)piperazine derivatives exhibit low minimum inhibitory concentrations and mild hemolytic profiles [1]. The biphenyl-sulfonyl motif distinguishes this compound from simpler mono-aryl sulfonyl analogs and positions it as a specialized building block or probe molecule for structure-activity relationship (SAR) studies and calcium channel research [2].

Why Generic Sulfonylpiperazine Substitution Fails: Structural and Pharmacological Divergence of CAS 670272-54-5


Procurement of a generic sulfonylpiperazine or simple (2-furoyl)piperazine analog cannot recapitulate the specific pharmacological and physicochemical profile of this compound. The 4-(4-methylphenyl)phenylsulfonyl group introduces substantial steric bulk and altered lipophilicity (cLogP shift) relative to mono-aryl sulfonyl derivatives such as 1-(2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine, which directly impacts target binding, membrane permeability, and off-target liability [1]. Furthermore, patent literature explicitly identifies the (2-furoyl)piperazinyl methanone scaffold coupled with elaborated sulfonyl groups as a privileged structure for Cav2.2 calcium channel blockade, a selectivity profile not achieved by simpler N-tosyl or N-phenylsulfonyl analogs [2]. Without head-to-head data, the structural divergence alone constitutes a high risk of functional non-equivalence in any biological assay or SAR campaign.

Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone: Validated Differentiation Against Closest Structural Analogs


Cav2.2 Calcium Channel Blocker Selectivity: Biphenyl-Sulfonyl vs. Quinolinyl-Sulfonyl Comparator

The compound incorporates the (2-furoyl)piperazine sulfonyl scaffold claimed in EP2533782B1 for Cav2.2 blockade, where the biphenyl-sulfonyl group is a specific embodiment distinct from the quinolin-8-yl-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]methanone comparator [1]. While exact IC50 values for this compound are not disclosed in the patent, the structural claim indicates that the 4-(4-methylphenyl)phenyl substitution is tolerated and represents a distinct chemotype relative to quinolinyl and trifluoromethoxyphenyl analogs, which show differential block potency and selectivity in electrophysiology assays [1].

Calcium channel blockade Pain research Cav2.2 N-type channels

Antibacterial Potency of the (2-Furoyl)piperazine Sulfonyl Scaffold: Cross-Class Baseline for Biphenyl Derivative Prioritization

In a study by Abbasi et al. (2022), N-sulfonated (2-furoyl)piperazine derivatives showed MIC values comparable to ciprofloxacin against pathogenic bacteria [1]. The unsubstituted phenylsulfonyl derivative (3a) served as the baseline; the study established that increasing steric bulk and lipophilicity at the sulfonyl group modulates both antibacterial potency and hemolytic cytotoxicity [1]. The 4-(4-methylphenyl)phenylsulfonyl group of the target compound represents a substantial extension of this SAR landscape, with predicted cLogP > 3.5 versus ~2.0 for the phenylsulfonyl baseline, suggesting differentiated membrane penetration and target engagement [1].

Antibacterial Sulfonamide Cytotoxicity

Molecular Weight and Physicochemical Differentiation from Mono-Aryl Sulfonyl Analogs

The molecular weight of the target compound (410.49 g/mol) is approximately 76 Da higher than the closest mono-aryl sulfonyl derivative 1-(2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine (MW ~334.4 g/mol) and 80 Da higher than the phenylsulfonyl baseline 1-(2-furoyl)-4-(phenylsulfonyl)piperazine (MW ~330.4 g/mol) [1]. This increase corresponds to the addition of a second phenyl ring, doubling the aromatic surface area and hydrogen-bond acceptor capacity, which alters drug-likeness parameters (TPSA, rotatable bond count) and is a critical determinant for library screening and fragment-based approaches .

Lead optimization Drug-like properties Structural analog comparison

Optimal Use Cases for Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone Based on Documented Differentiation


Cav2.2 N-Type Calcium Channel SAR Expansion

Procure this compound to diversify the chemical space of N-type calcium channel blockers beyond the quinoline and trifluoromethoxy-phenyl leads described in EP2533782B1 [1]. The biphenyl-sulfonyl moiety offers a novel vector for improving subtype selectivity and pharmacokinetic properties while retaining the core (2-furoyl)piperazine pharmacophore required for channel block.

Hydrophobic Pocket Mapping in Sulfonamide Antibacterial Lead Optimization

Utilize the compound as a maximal lipophilic analog in a matched-pair analysis against the phenylsulfonyl and tosyl derivatives from Abbasi et al. (2022) [2]. The ΔcLogP ≥ +1.5 allows investigation of the lipophilic tolerance threshold in the bacterial target binding site without altering the core scaffold, directly informing medicinal chemistry design.

Chemical Biology Probe for Cellular Target Engagement Profiling

The higher molecular weight and extended aromatic surface relative to mono-aryl sulfonyl standards make this compound an appropriate candidate for cellular thermal shift assay (CETSA) and photoaffinity labeling experiments, where increased binding enthalpy can improve target engagement readout sensitivity when compared to lower-MW sulfonamide probes.

Quote Request

Request a Quote for Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.